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Compound of Interest

Compound Name: 4-Oxofenretinide-d4

Cat. No.: B15611487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling
of 4-Oxofenretinide-d4, a deuterated analog of a key metabolite of the synthetic retinoid
Fenretinide. This document details the chemical synthesis, methodologies for isotopic labeling,
and the biological context of 4-Oxofenretinide, including its mechanism of action and relevant
signaling pathways. Quantitative data is presented in structured tables for clarity, and
experimental workflows are visualized using diagrams.

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has
demonstrated significant promise as a chemopreventive and therapeutic agent in various
cancers. Its biological activity is, in part, attributed to its metabolites, among which 4-
Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide) has been identified as a potent inducer
of cell cycle arrest and apoptosis in cancer cells. The introduction of deuterium at specific
molecular positions can alter the metabolic profile of a compound, often leading to improved
pharmacokinetic properties. This guide focuses on 4-Oxofenretinide-d4, a deuterated variant
of this active metabolite.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and
analysis of 4-Oxofenretinide and its parent compound, Fenretinide.
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Table 1: In Vitro Cytotoxicity of 4-Oxofenretinide in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (pM)

A2780 Ovarian Carcinoma ~1-5

MCF-7 Breast Adenocarcinoma Not explicitly found
Breast Cancer (highly o

HTB-26 ) Not explicitly found
aggressive)

PC-3 Pancreatic Cancer Not explicitly found

HepG2 Hepatocellular Carcinoma Not explicitly found

IC50 values for Fenretinide are reported to be in the 1-5 uM range for various cancer cell
lines[1]. Specific IC50 values for 4-Oxofenretinide were not found in the provided search
results, but it is stated to be more potent than Fenretinide in some cell lines.

Table 2: Pharmacokinetic Parameters of Fenretinide and its Metabolites

Lower Limit
. Inter-day Inter-day
. of Linear o
Compound Matrix . Precision Accuracy
Quantificati Range
(%RSD) (%)
on (LLOQ)
4-
o Human 0.2 ng/mL[2] 0.2-50 94.92—
Oxofenretinid < 7.64%[2][3]
Plasma [3] ng/mL[2][3] 105.43%][2][3]
e
o Human 0.2 ng/mL[2] 0.2-50 94.92—-
Fenretinide < 7.64%][2][3]
Plasma [3] ng/mL[2][3] 105.43%]2][3]
Human 0.2 ng/mL[2] 0.2-50 94.92—
4-MPR < 7.64%][2][3]
Plasma [3] ng/mL[2][3] 105.43%][2][3]
o Mouse 1-500 99.3-101.0%
Fenretinide 1 ng/mL[1] 6.9-7.5%]1]
Plasma ng/mL[1] [1]
o 50-2000 0.96-1.91% 102.3-
Fenretinide Mouse Tumor 1 ng/mL[1]
ng/mL[1] [1] 105.8%[1]
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.mdpi.com/1999-4923/16/3/387
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5231410/
https://pubmed.ncbi.nlm.nih.gov/27701038/
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.mdpi.com/1999-4923/16/3/387
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Proposed Synthesis of 4-Oxofenretinide

While a direct, detailed protocol for the synthesis of 4-Oxofenretinide was not found in the
search results, a plausible synthetic route can be derived from the synthesis of its derivatives[4]
and the general synthesis of retinoids. The synthesis would likely start from (-ionone and
involve a series of olefination and oxidation reactions to construct the polyene chain and the
terminal amide. A key step would be the introduction of the oxo group at the 4-position of the
cyclohexene ring.

A plausible multi-step synthesis could involve:

Chain elongation of 3-ionone: Utilizing Horner-Wadsworth-Emmons or Wittig reactions to
build the polyene side chain.

 Introduction of the carboxylic acid functionality: Oxidation of the terminal methyl group of the
polyene chain to a carboxylic acid.

» Amide coupling: Coupling of the resulting retinoic acid analog with 4-aminophenol to form the
amide bond.

» Oxidation of the cyclohexene ring: A selective oxidation to introduce the ketone at the 4-
position. This is a critical and potentially challenging step requiring a specific oxidizing agent
that does not affect the polyene chain.

Isotopic Labeling of 4-Oxofenretinide to 4-
Oxofenretinide-d4

The "-d4" designation implies the introduction of four deuterium atoms. Based on common sites
of metabolic activity and synthetic accessibility, a likely position for deuteration is the
cyclohexene ring. The following protocol outlines a general strategy for achieving this labeling.

Protocol for Deuterium Labeling:

e Synthesis of a suitable precursor: A precursor to 4-Oxofenretinide, such as a protected
version of the final molecule or an intermediate in the synthesis, would be required. A
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plausible precursor would be one containing a cyclohexene ring that can be subjected to
deuteration.

» Deuteration of the cyclohexene ring:

o Method A: Catalytic Deuteration: The precursor could be subjected to catalytic
hydrogenation using deuterium gas (D2) and a suitable catalyst (e.g., Palladium on
carbon). This would likely saturate the double bond in the cyclohexene ring, which would
then need to be re-introduced. A more selective method would be preferable.

o Method B: Acid-Catalyzed H/D Exchange: Utilizing a strong deuterated acid such as
D2S0a4 in D20 can facilitate the exchange of protons for deuterons on the cyclohexene
ring[5]. The specific positions of exchange would depend on the reaction conditions and
the electronic properties of the ring.

o Completion of the synthesis: Following the deuteration of the precursor, the remaining
synthetic steps to yield 4-Oxofenretinide-d4 would be carried out.

 Purification and Characterization: The final product would be purified using techniques such
as high-performance liquid chromatography (HPLC). The incorporation and position of the
deuterium atoms would be confirmed by mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-Oxofenretinide in Cancer Cells

4-Oxofenretinide exerts its anticancer effects through a complex interplay of signaling
pathways, leading to cell cycle arrest and apoptosis. It has been shown to act through both
Retinoic Acid Receptor (RAR)-dependent and independent mechanisms.
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Caption: Signaling pathway of 4-Oxofenretinide leading to apoptosis and cell cycle arrest.

Experimental Workflow for Synthesis and Labeling

The following diagram illustrates a generalized workflow for the synthesis and isotopic labeling

of 4-Oxofenretinide-d4.
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Caption: General workflow for the synthesis and isotopic labeling of 4-Oxofenretinide-d4.

Logical Relationship of Fenretinide Metabolism

The metabolic conversion of Fenretinide to 4-Oxofenretinide is a key step in its mechanism of
action. This process is primarily mediated by the cytochrome P450 enzyme CYP26AL1.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15611487?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
Metabolism
catalyzes

Click to download full resolution via product page

Enhanced Biological
Activity

4-Oxofenretinide

Caption: Metabolic conversion of Fenretinide to the active metabolite 4-Oxofenretinide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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